molecular formula C20H24N8O B2827030 2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2195941-56-9

2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2827030
CAS No.: 2195941-56-9
M. Wt: 392.467
InChI Key: CTVQASCURSAEFH-UHFFFAOYSA-N
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Description

The compound 2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic molecule featuring a pyridazinone core (2,3-dihydropyridazin-3-one) with two key substituents:

  • Position 6: A 1,2,4-triazole group, which is a nitrogen-rich heterocycle known for its role in enhancing pharmacokinetic properties and binding affinity in medicinal chemistry.
  • Position 2: A piperidine ring linked to a 2-methyl-cyclopenta[d]pyrimidine moiety.

This structural complexity suggests applications in therapeutic areas like oncology or inflammation, where similar compounds are often explored as kinase inhibitors or enzyme modulators.

Properties

IUPAC Name

2-[[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N8O/c1-14-23-17-4-2-3-16(17)20(24-14)26-9-7-15(8-10-26)11-27-19(29)6-5-18(25-27)28-13-21-12-22-28/h5-6,12-13,15H,2-4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVQASCURSAEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activities, including antimicrobial properties, enzyme inhibition, and potential as an anticancer agent.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N8OC_{20}H_{24}N_{8}O with a molecular weight of approximately 392.467 g/mol. The structure features multiple heterocyclic rings, which are often associated with biological activity.

PropertyValue
Molecular FormulaC20H24N8OC_{20}H_{24}N_{8}O
Molecular Weight392.467 g/mol
Purity≥ 95%

Antimicrobial Activity

Research has indicated that compounds containing pyrimidine and triazole moieties exhibit notable antimicrobial properties. Specifically, derivatives similar to the target compound have shown effectiveness against various bacterial strains. For instance, studies on related piperidine derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis , suggesting that the target compound may possess similar antimicrobial efficacy due to its structural characteristics .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of pyrimidine derivatives in targeting key metabolic pathways. Compounds with similar structures have been reported as effective inhibitors of acetylcholinesterase and urease, with IC50 values indicating strong inhibitory activity . This suggests that the target compound may also interact with these enzymes, contributing to its pharmacological profile.

Anticancer Potential

The anticancer properties of pyrimidine derivatives are well-documented. Compounds exhibiting structural similarities to the target molecule have shown significant cytotoxicity against various cancer cell lines. For example, certain fused triazolopyridopyrimidine compounds demonstrated IC50 values in submicromolar ranges against prostate and lung cancer cells . The mechanism of action often involves the induction of apoptosis and cell cycle arrest, particularly through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation.

Case Studies

  • Pyrimidine Derivatives in Cancer Therapy :
    A study investigated a series of pyrido[2,3-d]pyrimidine derivatives for their anticancer activity. The results indicated that these compounds could inhibit key signaling pathways involved in tumor growth and metastasis .
  • Antimicrobial Screening :
    In a comparative study on piperidine-based compounds, several derivatives were screened for their antibacterial properties. The findings revealed that modifications in the piperidine ring significantly influenced antimicrobial efficacy against gram-positive and gram-negative bacteria .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogous Compounds

Compound Core Structure Key Substituents Source
Target Compound 2,3-Dihydropyridazin-3-one 6-(1H-1,2,4-triazol-1-yl); 2-[(2-methyl-cyclopenta[d]pyrimidin-4-yl-piperidinyl)methyl] N/A
53g (Pyrido[3,4-d]pyrimidin-4-one) Pyrido[3,4-d]pyrimidin-4-one 8-(Benzo[d][1,3]dioxol-5-ylmethyl-piperidinylethylpyrazole)
2-(1,3-Benzodioxol-5-yl) derivatives Pyrido[1,2-a]pyrimidin-4-one 7-(Piperazin-1-yl or methylpiperazinyl)
Cyclopenta[c]pyridazine derivative Cyclopenta[c]pyridazine 4-Piperazinyl; 6-(3,5-dimethylpyrazol-1-yl)pyrimidinyl-azetidinylmethanone
Pyrimido[4,5-d]pyrimidinone (3b) Pyrimido[4,5-d]pyrimidinone 3-(Methoxyphenyl-piperazinyl); acrylamide

Key Observations:

Core Structure Variability: The target’s pyridazinone core differs from pyrido-pyrimidinones (e.g., 53g) and pyrimido-pyrimidinones (e.g., compound 3b). These cores influence solubility, metabolic stability, and target selectivity. Pyridazinones are less common in kinase inhibitors compared to pyrimidinones, suggesting unique binding interactions .

Substituent Diversity: Piperidine/Piperazine Linkers: The target’s piperidine-cyclopenta[d]pyrimidine group contrasts with piperazine-linked substituents in patent compounds (e.g., 7-piperazinyl derivatives in ). Piperidine’s reduced polarity compared to piperazine may enhance blood-brain barrier penetration. Heterocyclic Attachments: The 1,2,4-triazole group in the target compound is distinct from benzo[d][1,3]dioxol (53g) or pyrazole substituents ().

Complexity of Fused Rings :

  • The cyclopenta[d]pyrimidine moiety in the target compound is structurally analogous to cyclopenta[c]pyridazine in , but the fused pyrimidine vs. pyridazine alters electron distribution and steric bulk.

Q & A

Q. What are the optimal synthetic pathways for preparing this compound, and how can purity be ensured during synthesis?

The synthesis typically involves multi-step reactions, including cyclocondensation, coupling of piperidine and pyrimidine moieties, and functionalization with the triazole group. Key steps include:

  • Temperature-controlled cyclization (60–80°C) to form the cyclopenta[d]pyrimidine core .
  • Use of coupling agents like EDCI/HOBt for amide bond formation between piperidine and pyridazinone intermediates .
  • Purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization to achieve >95% purity . Characterization via 1^1H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and HPLC ensures structural fidelity and purity .

Q. How can researchers validate the compound’s interaction with biological targets (e.g., kinases or receptors)?

Target engagement is assessed using:

  • Surface Plasmon Resonance (SPR) to measure binding affinity (KDK_D) .
  • Cellular thermal shift assays (CETSA) to confirm target stabilization in live cells .
  • Kinase inhibition profiling (e.g., Eurofins KinaseProfiler™) to screen selectivity across 100+ kinases . Baseline activity should be cross-validated with orthogonal methods (e.g., enzymatic assays vs. cellular viability) to mitigate false positives .

Q. What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

Stability studies require:

  • Forced degradation assays (acid/base/oxidative stress) monitored by UPLC-MS to identify labile functional groups (e.g., triazole hydrolysis) .
  • Plasma stability tests (37°C, 1–24 hours) in human plasma, followed by protein precipitation and LC-MS/MS analysis .
  • Solid-state stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess hygroscopicity and thermal degradation .

Advanced Research Questions

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?

Discrepancies often arise from:

  • Poor pharmacokinetics (e.g., low oral bioavailability due to efflux transporters). Address via logD optimization (target: 2–3) or prodrug strategies .
  • Off-target effects identified via CRISPR-Cas9 gene knockout screens or proteome-wide affinity profiling .
  • Species-specific metabolism differences (e.g., cytochrome P450 isoform activity). Use humanized liver mouse models for translational validation .

Q. What computational strategies enhance the design of structural analogs with improved target selectivity?

Advanced methods include:

  • Molecular dynamics simulations (MD, >100 ns trajectories) to map binding pocket flexibility and optimize ligand-protein hydrogen bonding .
  • Free-energy perturbation (FEP) to predict ΔΔG values for substituent modifications (e.g., methyl vs. ethyl groups on the pyrimidine ring) .
  • AI-driven QSAR models trained on kinase inhibition datasets to prioritize synthetically accessible analogs with predicted IC50_{50} < 100 nM .

Q. How can researchers optimize reaction yields in multi-step syntheses while minimizing toxic byproducts?

Process optimization involves:

  • DoE (Design of Experiments) to identify critical parameters (e.g., solvent polarity, catalyst loading) affecting yield .
  • Flow chemistry for exothermic reactions (e.g., cyclopropanation) to improve heat transfer and scalability .
  • Green chemistry principles (e.g., replacing DMF with cyclopentyl methyl ether) to reduce waste toxicity .

Methodological Considerations

Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound?

SAR development requires:

  • Fragment-based drug design (FBDD) to systematically vary substituents on the piperidine, pyridazinone, and triazole moieties .
  • Covalent docking (e.g., Schrödinger CovDock) to explore irreversible binding modes if a nucleophilic residue (e.g., cysteine) is near the binding site .
  • Bioisosteric replacement (e.g., triazole → tetrazole) to balance potency and metabolic stability .

Q. How should researchers address solubility limitations in preclinical testing?

Solutions include:

  • Amorphous solid dispersion with polymers like HPMCAS to enhance aqueous solubility .
  • Salt formation (e.g., hydrochloride or mesylate salts) guided by pKa analysis (ADMET Predictor™) .
  • Nanoformulation (e.g., liposomal encapsulation) for intravenous administration .

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